

Application Notes and Protocols for MG 149 in Cell Culture

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Compound of Interest

Compound Name: MG 149

Cat. No.: B609011

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These application notes provide detailed protocols for the solubilization and use of **MG 149**, a selective inhibitor of histone acetyltransferases (HATs) Tip60 (KAT5) and MOF (KAT8), in dimethyl sulfoxide (DMSO) and cell culture media. Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining reliable data.

Introduction

MG 149 is a potent and selective small molecule inhibitor of the MYST family of histone acetyltransferases, specifically targeting Tip60 and MOF with IC₅₀ values of 74 μ M and 47 μ M, respectively. It exhibits significantly less potency against other HATs like PCAF and p300 (IC₅₀ > 200 μ M). By inhibiting these key epigenetic modulators, **MG 149** serves as a valuable tool for investigating their roles in various cellular processes, including DNA damage repair, transcriptional regulation, and cell cycle control. It has also been shown to inhibit the PINK1/Parkin pathway.

Solubility Data

MG 149 exhibits high solubility in DMSO and is practically insoluble in aqueous solutions. The following table summarizes the solubility data for **MG 149**.

Solvent	Solubility	Molar Concentration (at max solubility in DMSO)
DMSO	≥ 114 mg/mL[1], 100 mg/mL	~334.8 mM (based on 114 mg/mL)
Ethanol	≥ 30.5 mg/mL[1]	Not applicable
Water	Insoluble[1]	Not applicable

Preparation of Stock and Working Solutions

Proper preparation of stock and working solutions is critical to ensure the stability and activity of **MG 149**.

Materials

- **MG 149** powder
- Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Sterile, nuclease-free water
- Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) as required for the cell line.
- Ultrasonic bath (optional, but recommended)

Protocol for Preparing a 100 mM DMSO Stock Solution

- Weighing: Accurately weigh the desired amount of **MG 149** powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 34.05 mg of **MG 149** (Molecular Weight: 340.46 g/mol).
- Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to the microcentrifuge tube. To achieve a 100 mM concentration with 34.05 mg of **MG 149**, add 1 mL of DMSO.

- Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 10-15 minutes until the solution is clear.^[2]
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 3 years).^[2]

Protocol for Preparing a Working Solution in Cell Culture Medium

- Thawing: Thaw a single aliquot of the **MG 149** DMSO stock solution at room temperature.
- Dilution: Directly before use, dilute the stock solution into pre-warmed cell culture medium to the desired final concentration. It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation.
- Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept at a non-toxic level, typically between 0.1% and 0.5%, as higher concentrations can be cytotoxic to many cell lines.

Example Dilution for a 100 µM Working Solution:

To prepare 1 mL of a 100 µM **MG 149** working solution from a 100 mM stock:

- Add 1 µL of the 100 mM **MG 149** stock solution to 999 µL of cell culture medium.
- The final DMSO concentration will be 0.1%.

Experimental Protocols

General Cell Treatment Protocol

- Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
- Preparation of Treatment Medium: Prepare the **MG 149** working solution in fresh, pre-warmed cell culture medium as described in section 3.3. Also, prepare a vehicle control medium containing the same final concentration of DMSO.

- **Cell Treatment:** Remove the old medium from the cells and replace it with the treatment medium containing **MG 149** or the vehicle control.
- **Incubation:** Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
- **Downstream Analysis:** Following incubation, proceed with the desired downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting, or gene expression analysis.

Recommended Working Concentrations

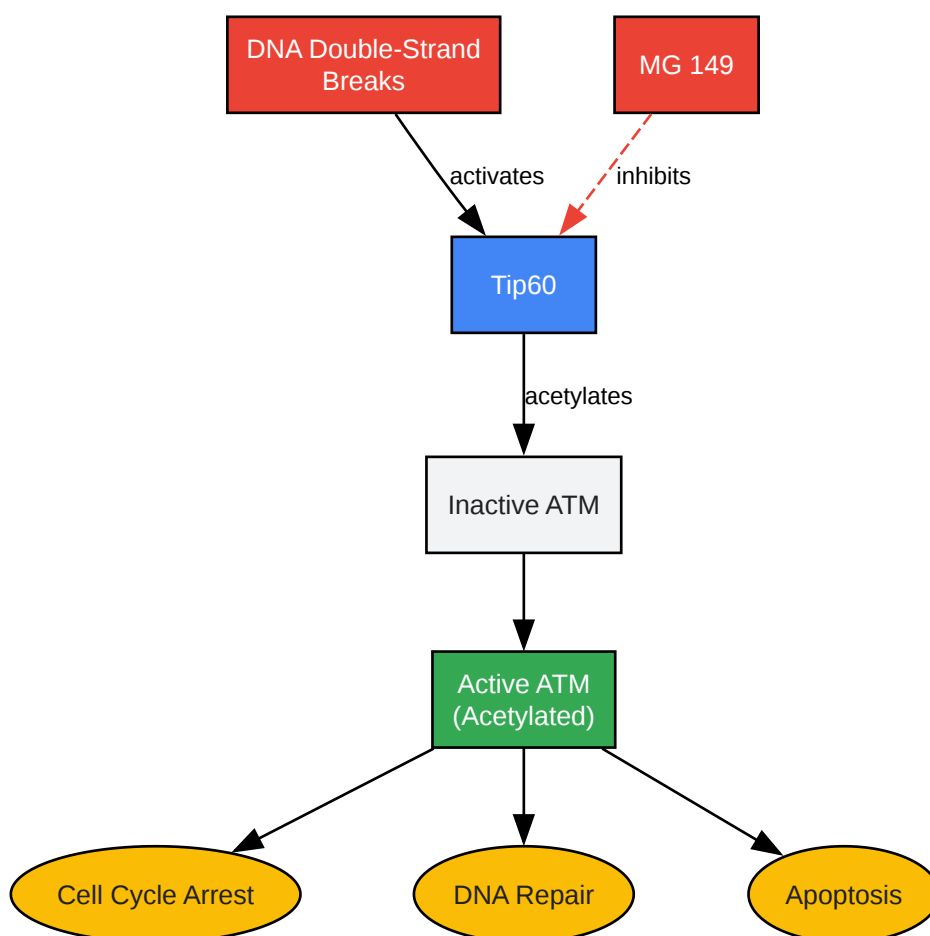
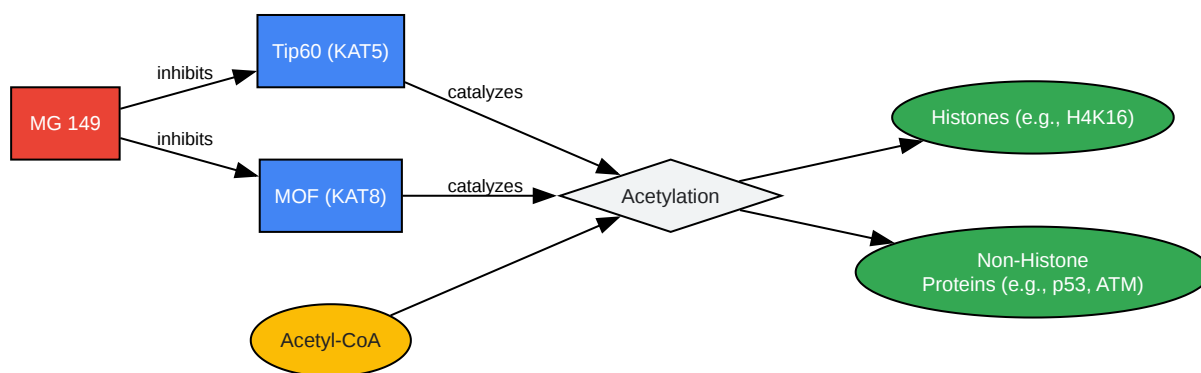
The optimal working concentration of **MG 149** will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup. Based on available literature, typical working concentrations range from 10 µM to 100 µM.

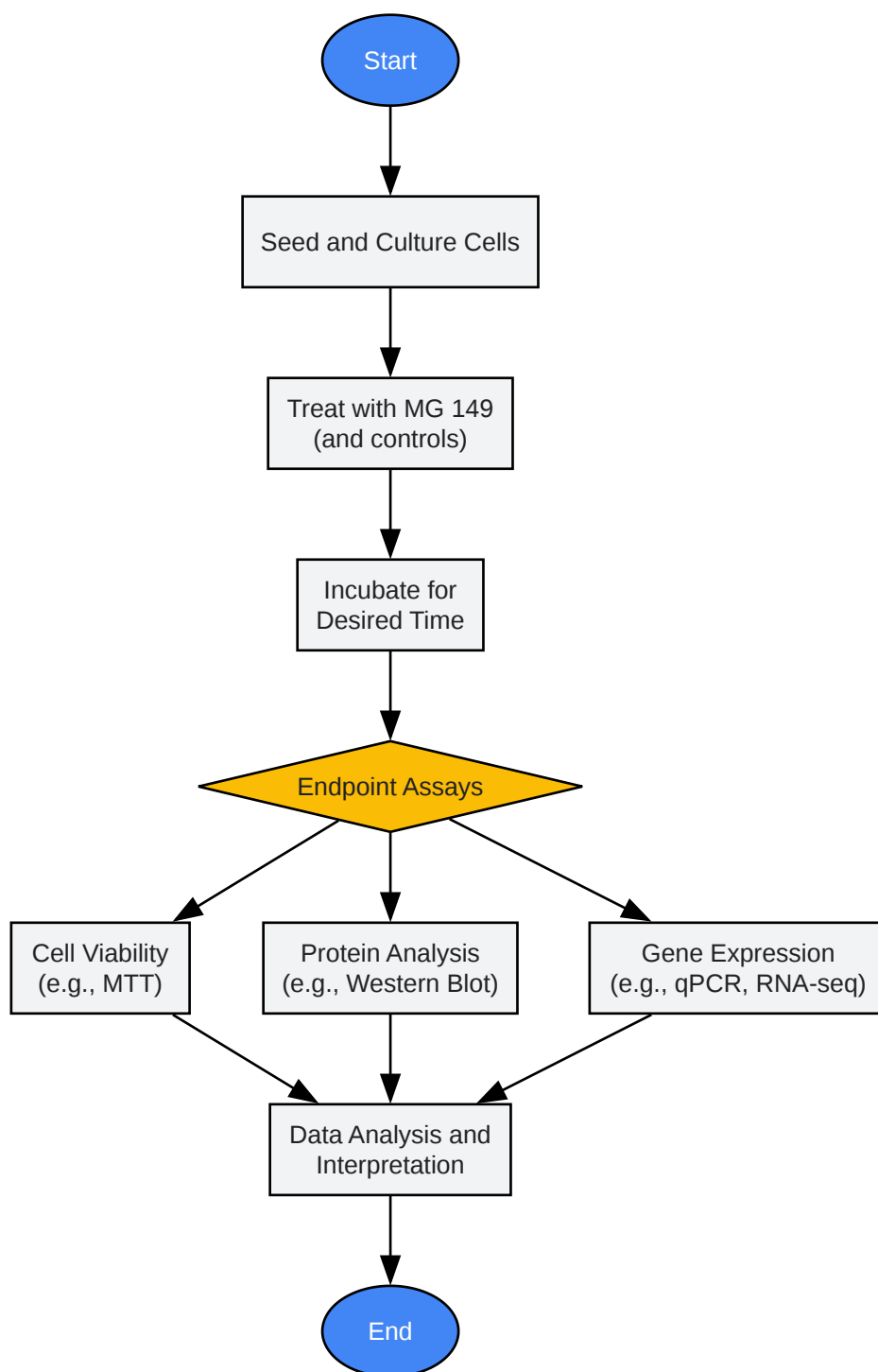
Application	Cell Line	Working Concentration	Reference
Inhibition of histone acetylation	Murine precision-cut lung slices	10 µM	[3]
Reduction of TNK2 and p-AKT expression	BHP-10-3 and TT2609 thyroid cancer cells	33 µM	
Inhibition of PINK1/Parkin pathway activation	POE SH-SY5Y cells	100 µM	[4]
Inhibition of Tip60 activity	In vitro assay	~200 µM	[4]

Signaling Pathways and Experimental Workflows

MG 149 Mechanism of Action

MG 149 selectively inhibits the histone acetyltransferases Tip60 and MOF. This inhibition blocks the transfer of acetyl groups from acetyl-CoA to lysine residues on histone and non-histone protein targets, thereby modulating gene expression and other cellular processes.





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